molecular formula C14H15NOS3 B14177469 4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione CAS No. 923036-40-2

4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione

Cat. No.: B14177469
CAS No.: 923036-40-2
M. Wt: 309.5 g/mol
InChI Key: PRMRXZIPIZHJMM-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione is a complex organic compound with a unique structure that includes a morpholine ring, a dithiole ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione typically involves multi-step organic reactions. One common method includes the reaction of 4-methylthiobenzaldehyde with morpholine in the presence of a base to form an intermediate, which is then cyclized with sulfur to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiole ring to a dithiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antitumor and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its unique structure allows it to interact with various biological pathways, potentially modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiole-3-one
  • 4-(4-Methylphenyl)-5-(piperidin-4-yl)-3H-1,2-dithiole-3-thione

Uniqueness

4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione is unique due to the presence of both a morpholine ring and a dithiole ring, which confer distinct chemical and biological properties

Properties

CAS No.

923036-40-2

Molecular Formula

C14H15NOS3

Molecular Weight

309.5 g/mol

IUPAC Name

4-(4-methylphenyl)-5-morpholin-4-yldithiole-3-thione

InChI

InChI=1S/C14H15NOS3/c1-10-2-4-11(5-3-10)12-13(18-19-14(12)17)15-6-8-16-9-7-15/h2-5H,6-9H2,1H3

InChI Key

PRMRXZIPIZHJMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SSC2=S)N3CCOCC3

Origin of Product

United States

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